molecular formula C2N5Na B6187469 sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide CAS No. 91511-37-4

sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide

Cat. No.: B6187469
CAS No.: 91511-37-4
M. Wt: 117.05 g/mol
InChI Key: ARFRMKLKRAAUJH-UHFFFAOYSA-N
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Description

Sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their unique structural properties, which include a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide typically involves the reaction of sodium azide with nitriles. One common method is the cycloaddition reaction between sodium azide and a nitrile compound under mild conditions, often catalyzed by zinc salts . Another approach involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of environmentally benign catalysts, such as L-proline, has been explored to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different tetrazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted tetrazoles, which can have different functional groups attached to the tetrazole ring .

Mechanism of Action

The mechanism of action of sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide involves its interaction with molecular targets through its nitrogen-rich structure. The compound can form strong hydrogen bonds and coordinate with metal ions, which is advantageous for receptor-ligand interactions. This property allows it to penetrate cell membranes more easily and exert its biological effects .

Properties

CAS No.

91511-37-4

Molecular Formula

C2N5Na

Molecular Weight

117.05 g/mol

IUPAC Name

sodium;1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carbonitrile

InChI

InChI=1S/C2N5.Na/c3-1-2-4-6-7-5-2;/q-1;+1

InChI Key

ARFRMKLKRAAUJH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=NN=N[N-]1.[Na+]

Purity

95

Origin of Product

United States

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